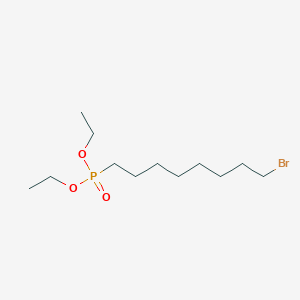

Diethyl 8-bromooctylphosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

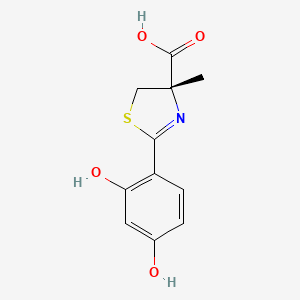

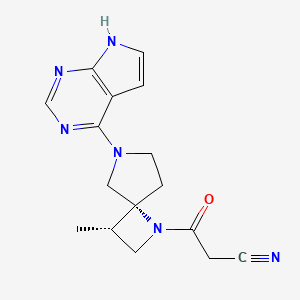

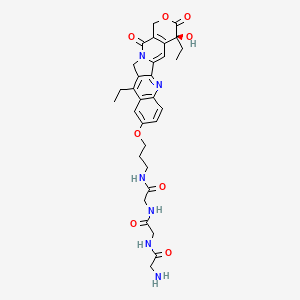

Diethyl 8-bromooctylphosphonate is an alkyl chain-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Molecular Structure Analysis

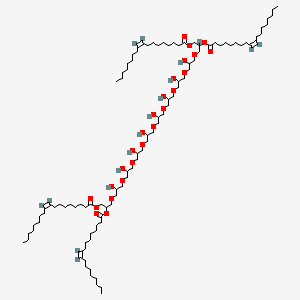

The molecular formula of Diethyl 8-bromooctylphosphonate is C12H26BrO3P . It has a molecular weight of 329.21 .Chemical Reactions Analysis

Diethyl 8-bromooctylphosphonate contains a bromine group and a phosphonic acid ethyl ester group . The bromine group is a good leaving group and easily undergoes substitution reactions . Phosphonic acid ethyl ester is used for surface modification .Wissenschaftliche Forschungsanwendungen

Monohalogenation of Phosphonates : A study by Iorga, Eymery, and Savignac (1999) describes the controlled monohalogenation of phosphonates, leading to the production of a variety of diethyl monohalogenated benzylphosphonates. This method demonstrates the potential for creating specific phosphonate derivatives for use in chemical syntheses (Iorga, Eymery, & Savignac, 1999).

Synthesis of Diethyl Arylethynylphosphonates : Krawczyk and Albrecht (2007) researched the bromodecarboxylation of certain acids, facilitating the synthesis of diethyl arylethynylphosphonates. This process highlights the versatility of phosphonates in synthesizing complex organic compounds (Krawczyk & Albrecht, 2007).

Photochemical Synthesis of Phosphonic Acid Derivatives : Maruyama, Adachi, and Honjo (1985) demonstrated the photochemical synthesis of adenosine-8-phosphonic acid derivatives using diethyl phosphonates. This study emphasizes the utility of phosphonates in the field of photochemistry (Maruyama, Adachi, & Honjo, 1985).

Synthesis of Pyrrol-2-ylphosphonates : Ngwe et al. (1994) explored the preparation of diethyl disubstituted pyrrol-2-ylphosphonates, which were used in coupling reactions with aldehydes. This study provides insights into the use of phosphonates in heterocyclic chemistry (Ngwe et al., 1994).

Iodine Atom Transfer Addition Reaction : Bałczewski, Białas, and Mikołajczyk (2000) reported the synthesis of diethyl 3-iodoalkyl and 3-iodoalkenylphosphonates through an iodine atom transfer addition reaction. This study underscores the role of phosphonates in developing synthetic and bioactive compounds (Bałczewski, Białas, & Mikołajczyk, 2000).

Corrosion Inhibition : Gupta et al. (2017) investigated α-aminophosphonates, including diethyl phosphonates, as corrosion inhibitors for mild steel in hydrochloric acid, relevant for industrial processes. This application shows the potential of phosphonates in materials science (Gupta et al., 2017).

Wirkmechanismus

Target of Action

Diethyl 8-bromooctylphosphonate is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of Diethyl 8-bromooctylphosphonate involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Diethyl 8-bromooctylphosphonate serves as the linker that connects these two ligands. The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway affected by Diethyl 8-bromooctylphosphonate is the ubiquitin-proteasome system. This system is responsible for protein degradation within the cell . By using Diethyl 8-bromooctylphosphonate as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the levels of these proteins within the cell .

Pharmacokinetics

As a component of protacs, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the other components of the protac .

Result of Action

The result of the action of Diethyl 8-bromooctylphosphonate is the selective degradation of target proteins. This can lead to changes in cellular processes and pathways, depending on the function of the degraded protein .

Action Environment

The action of Diethyl 8-bromooctylphosphonate, as part of a PROTAC, takes place within the intracellular environment. Factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of the PROTAC . .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-8-diethoxyphosphoryloctane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26BrO3P/c1-3-15-17(14,16-4-2)12-10-8-6-5-7-9-11-13/h3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGGCNSGPCMBBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCBr)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26BrO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 8-bromooctylphosphonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.